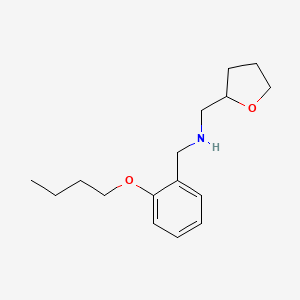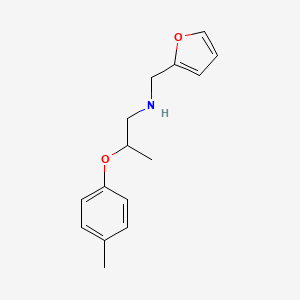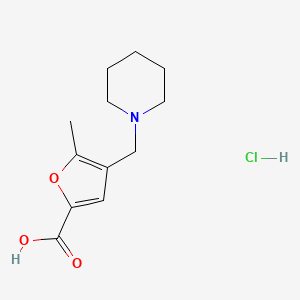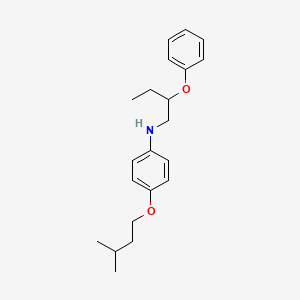
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Vue d'ensemble
Description
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, also known as MTT, is a yellow tetrazolium salt widely used in biochemical and biological research. It is a colorimetric assay that measures the activity of mitochondrial enzymes in living cells, which is an indicator of cell viability and proliferation. MTT assay is a quick and easy method to evaluate cell growth, cytotoxicity, and drug efficacy.
Mécanisme D'action
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay measures the activity of mitochondrial enzymes, specifically succinate dehydrogenase, which is involved in the electron transport chain. N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is reduced to formazan by the mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals can be dissolved in a solvent and measured spectrophotometrically.
Biochemical and Physiological Effects:
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay is a non-invasive and non-radioactive method to evaluate cell viability and proliferation. It does not require the use of radioactive isotopes or hazardous chemicals. N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay can be performed on various cell types, including mammalian cells, bacterial cells, and yeast cells. The assay is sensitive and can detect small changes in cell viability and proliferation. However, N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay is not suitable for measuring cell death or apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay is a quick and easy method to evaluate cell viability and proliferation. It is a cost-effective alternative to other cell viability assays, such as trypan blue exclusion assay and propidium iodide staining. N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay can be performed in a 96-well plate format, which allows for high-throughput screening of potential drug candidates. However, N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay has some limitations. It is not suitable for measuring cell death or apoptosis. The assay can be affected by various factors, such as pH, temperature, and cell density. The formazan crystals can be insoluble in some solvents, which can affect the accuracy of the assay.
Orientations Futures
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay has been widely used in various fields of research. However, there are still some areas that need further investigation. One of the future directions is to develop new N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine derivatives with improved sensitivity and selectivity. Another direction is to optimize the assay conditions to reduce the variability and increase the accuracy of the assay. N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay can also be combined with other assays, such as ATP assay and lactate dehydrogenase assay, to provide a more comprehensive evaluation of cell viability and proliferation. In addition, N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay can be used in combination with other techniques, such as flow cytometry and confocal microscopy, to study the mechanisms of cell death and apoptosis.
Applications De Recherche Scientifique
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay is widely used in various fields of research, including cancer biology, drug discovery, toxicology, and microbiology. It is a simple and reliable method to measure cell viability and proliferation. N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay can be used to determine the cytotoxicity of drugs, the efficacy of anticancer agents, and the growth rate of microorganisms. It is also used to screen potential drug candidates and evaluate their toxicity.
Propriétés
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-10-8-12-13(9-11(10)2)18-14(16-12)15-6-5-7-17(3)4/h8-9H,5-7H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWSYAMVMYPDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389353.png)
![2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline](/img/structure/B1389354.png)
![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389356.png)
![3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1389359.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389362.png)


![N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine](/img/structure/B1389365.png)
![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)
